Sulfamic acid

Descripción

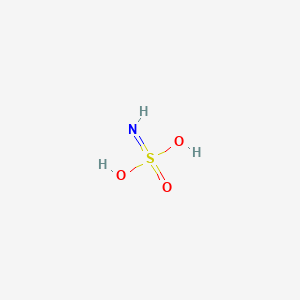

Structure

3D Structure

Propiedades

IUPAC Name |

sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIACRCGMVDHOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HSO3NH2, Array, H3NO3S | |

| Record name | SULFAMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFAMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13770-89-3 (nickel(+2)[2:1] salt), 13770-90-6 (zinc[2:1] salt), 13770-91-7 (magnesium[2:1] salt), 13823-50-2 (mono-potassium salt), 18653-83-3 (Sn(+2) salt), 66027-93-8 (In(+3) salt), 7773-06-0 (mono-ammonium salt) | |

| Record name | Sulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6034005 | |

| Record name | Sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfamic acid appears as a white crystalline solid. Density 2.1 g / cm3. Melting point 205 °C. Combustible. Irritates skin, eyes, and mucous membranes. Low toxicity. Used to make dyes and other chemicals., Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals, White crystals; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS OR POWDER. | |

| Record name | SULFAMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Amidosulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULFAMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

DECOMP @ BOILING POINT | |

| Record name | SULFAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SPARINGLY SOL IN ALC, METHANOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER; FREELY SOL IN NITROGENOUS BASES AND IN NITROGEN CONTAINING ORG SOLVENTS, INSOL IN CARBON DISULFIDE & CARBON TETRACHLORIDE, 12.8 wt% in water at 0 °C; 17.57 wt% in water at 20 °C; 22.77 wt% in water at 40 °C; 0.1667 wt% in formamide at 25 °C; 0.0412 wt% in methanol at 25 °C; 0.0167 wt% in ethanol (2% benzene) at 25 °C; 0.0040 wt% in acetone at 25 °C; 0.0001 wt% in ether at 25 °C, water solubility = 1.47X10+5 mg/l @ 0 °C, 147 mg/mL at 0 °C, Solubility in water at 20 °C: freely soluble | |

| Record name | SULFAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amidosulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULFAMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.15, Relative density (water = 1): 2.1 | |

| Record name | SULFAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFAMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Typical analysis, in 1981, of the E.I. du Pont de Nemours & Co. Inc products - Crystal grade: 0.2 wt% sulfates, 0.001 wt% iron, and 0.001 wt% insoluble matter; Granular grade: 3.5 wt% ammonium bisulfate, 3.5 wt% sulfuric acid, 0.1 wt% urea, 0.15 wt% magnesium, and 0.2 wt% sulfur trioxide | |

| Record name | SULFAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC CRYSTALS, WHITE CRYSTALLINE SOLID, Granular grade is off-white in color | |

CAS No. |

5329-14-6 | |

| Record name | SULFAMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphamidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NFU33906Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amidosulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULFAMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point equals 205 °C, 205 °C | |

| Record name | Sulfamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amidosulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Solid-State Architecture of Sulfamic Acid: A Technical Guide to its Crystal Structure Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of molecules is paramount. Sulfamic acid (H₃NSO₃), a simple yet versatile compound, serves as an excellent case study for the application of advanced crystallographic techniques. This technical guide provides an in-depth analysis of the crystal structure of this compound, detailing the experimental protocols used for its characterization and presenting key structural data in a clear, comparative format.

The determination of the crystal structure of this compound has revealed its existence as a zwitterion in the solid state, a crucial piece of information for understanding its physical and chemical properties.[1][2][3][4][5][6][7] This has been elucidated primarily through single-crystal X-ray and neutron diffraction studies, which provide precise information about the arrangement of atoms and the bonding within the crystal lattice.

Crystallographic Data of this compound

The crystal structure of this compound has been determined to belong to the orthorhombic crystal system with the space group Pbca.[2][6][8] This arrangement indicates a non-centrosymmetric unit cell with three mutually perpendicular axes of different lengths. The quantitative data from various diffraction studies are summarized in the tables below, offering a comparative overview of the determined unit cell parameters and intramolecular geometries.

Table 1: Unit Cell Parameters for this compound

| Parameter | X-ray Diffraction Data (Kanda & King, 1951)[8] | Neutron Diffraction Data (Sass, 1960)[2][3] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| a (Å) | 8.06 | 8.115 ± 0.001 |

| b (Å) | 8.05 | 8.066 ± 0.001 |

| c (Å) | 9.22 | 9.255 ± 0.003 |

| Molecules per unit cell (Z) | 8 | 8 |

Table 2: Selected Bond Lengths and Angles in this compound

| Bond/Angle | X-ray Diffraction (various sources)[4][5][8] | Neutron Diffraction (various sources)[4][5] |

| S-N (Å) | 1.73 - 1.77 | ~1.77 |

| S=O (Å) | ~1.44 - 1.49 | ~1.44 |

| N-H (Å) | Not precisely determined | ~1.03 |

| Hydrogen Bond (N-H···O) (Å) | 2.82 - 3.07 | - |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of meticulous experimental steps, from crystal growth to data analysis. The two primary techniques employed are single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.

1. Crystal Growth: High-quality single crystals of this compound are typically grown from an aqueous solution using the slow evaporation method.[4] A saturated solution of this compound is prepared in deionized water and left undisturbed in a controlled environment. Over time, as the solvent evaporates, the concentration of the solute exceeds its solubility, leading to the formation of well-defined single crystals.

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are recorded by a detector.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is often solved using direct methods or Patterson-Harker projections.[8] This initial model is then refined using least-squares methods, which adjust the atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction patterns.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to X-ray diffraction. Because neutrons are scattered by atomic nuclei rather than electrons, this method is particularly effective for accurately locating light atoms, such as hydrogen, which have very low X-ray scattering power.

1. Crystal Preparation: For neutron diffraction studies, larger single crystals are generally required compared to X-ray diffraction. Crystals of this compound are grown from aqueous solution and are often shaped into cylinders to simplify absorption corrections.[2]

2. Data Collection: The prepared crystal is mounted in a neutron beam, and the diffraction data are collected. A key advantage of neutron diffraction is its ability to precisely locate hydrogen atoms. A neutron diffraction study confirmed that all three hydrogen atoms are bonded to the nitrogen atom, providing definitive evidence for the zwitterionic form of this compound in the solid state.[1][2][4][5]

3. Structure Refinement: The data analysis for neutron diffraction is similar to that for X-ray diffraction, involving structure solution and refinement. The refinement of the neutron diffraction data provides highly accurate positions for the hydrogen atoms and a more complete picture of the hydrogen bonding network within the crystal.

Experimental and Analytical Workflow

The overall process for determining the crystal structure of this compound, from obtaining the material to finalizing the structural model, can be visualized as a systematic workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. inis.iaea.org [inis.iaea.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Studies of Sulfamic Acid

Introduction

This compound (H₃NSO₃), the simplest of the sulfamic acids, is a unique and versatile molecule with a broad range of applications, from industrial cleaning and synthesis to pharmacology.[1][2] In the solid state, it exists predominantly as a zwitterion (⁺H₃N-SO₃⁻), a structural feature that dictates much of its physical and chemical behavior.[2][3] Quantum chemical studies have been instrumental in elucidating the intricate details of its molecular structure, tautomerism, reactivity, and intermolecular interactions. These computational approaches provide insights that are often inaccessible through experimental means alone, offering a molecular-level understanding crucial for its application in catalysis, materials science, and drug design.[4][5] This guide provides a comprehensive overview of the key findings from quantum chemical investigations into this compound, focusing on its structure, spectroscopic properties, and reaction mechanisms.

Molecular Structure and Tautomerism

A fundamental aspect of this compound's chemistry is the tautomeric equilibrium between its neutral, canonical form (H₂NSO₂(OH)) and its zwitterionic form (⁺H₃NSO₃). While the zwitterion is the stable form in the solid state, quantum chemical studies have explored the structures and relative stabilities of both tautomers in different environments.[2][6]

The geometry of this compound has been investigated computationally and experimentally in both the gas and solid phases, revealing significant differences. In the solid state, X-ray and neutron diffraction studies show a crystal structure in the orthorhombic space group Pbca.[7] In contrast, gas-phase studies using pulsed nozzle Fourier transform microwave spectroscopy have characterized the isolated zwitterionic monomer.[8] The comparison highlights the profound influence of intermolecular forces in the crystal lattice on the molecule's geometry. For instance, the N-S bond is significantly longer in the gas phase, suggesting a less fully formed dative bond compared to the condensed phase.[8]

Caption: Tautomeric equilibrium between the canonical and zwitterionic forms of this compound.

Data Presentation: Geometric Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have provided detailed geometric data for this compound. The choice of functional and basis set can significantly impact the results.[7]

| Parameter | Gas Phase (Microwave Spectroscopy)[8] | Solid State (Neutron Diffraction)[2] | Computational (DFT) Example |

| S-N Bond Length | 1.957(23) Å | 1.77 Å | Varies with level of theory |

| S=O Bond Length | - | 1.44 Å | Varies with level of theory |

| N-H Bond Length | - | 1.03 Å | Varies with level of theory |

| ∠NSO Angle | 97.6(4)° | - | Varies with level of theory |

Intermolecular Interactions and Aggregation

The zwitterionic nature of this compound facilitates the formation of strong intermolecular hydrogen bonds, which are crucial in its crystal packing and aggregation behavior.[9] Computational studies have explored these interactions in various contexts, from homodimers and clusters to complexes with other molecules like urea (B33335).[4][10]

-

Homodimers and Clusters : Joint experimental and computational studies have investigated deprotonated this compound clusters.[1] These studies reveal that the canonical form of this compound is favored over the zwitterion when interacting with the sulfamate (B1201201) anion (H₂NSO₃⁻) in a dimer complex, forming a very strong O-H···O hydrogen bond.[1] The binding energy of the most stable canonical dimer (SM⁻···SAc) is calculated to be about 5 kcal/mol larger than that of the zwitterionic dimer (SM⁻···SAz).[1]

-

Deep Eutectic Solvents : The interaction between this compound and urea has been studied using methods like the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Electron Localization Function (ELF).[4] These analyses show that an increase in the number of urea molecules enhances the hydrogen bonding and van der Waals interaction regions within the deep eutectic solvent.[4]

Reactivity and Reaction Mechanisms

Quantum chemistry has been pivotal in understanding the reaction mechanisms involving this compound and its derivatives, including hydrolysis and its role as a catalyst.

-

Hydrolysis of Sulfamates : Theoretical studies on the hydrolysis of aryl sulfamates indicate that they proceed via an Sₙ1 pathway, involving a dissociative transition state and the formation of a sulfonylamine (SO₂NH) intermediate.[5] This contrasts with aryl sulfates, which hydrolyze through an Sₙ2 mechanism.[5][11] The preference for the Sₙ1 pathway in sulfamates is attributed to the greater stability of the SO₂NH intermediate compared to SO₃.[5]

-

Atmospheric Chemistry : Recent studies have explored novel formation pathways for this compound in the atmosphere. Quantum chemical calculations and molecular dynamics simulations show that the hydrolysis of HNSO₂ with methanesulfonic acid (MSA) can be a viable route for this compound formation.[12][13][14]

-

Catalysis : this compound is an effective solid acid catalyst for various organic transformations.[15][16] Computational studies help elucidate the catalytic cycle by mapping potential energy surfaces and identifying key intermediates and transition states. For example, it is used in the synthesis of 4-aryl-NH-1,2,3-triazoles and in the sulfation of natural products like betulin.[16][17]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sulfamic_acid [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clustering of this compound: ESI MS and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ACP - A novel formation mechanism of this compound and its enhancing effect on methanesulfonic acidâmethylamine aerosol particle formation in agriculture-developed and coastal industrial areas [acp.copernicus.org]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. researchgate.net [researchgate.net]

- 15. periodicos.ufms.br [periodicos.ufms.br]

- 16. [PDF] Effect of this compound on 1,3-Dipolar Cycloaddition Reaction: Mechanistic Studies and Synthesis of 4-Aryl-NH-1,2,3-triazoles from Nitroolefins | Semantic Scholar [semanticscholar.org]

- 17. Catalytic Sulfation of Betulin with this compound: Experiment and DFT Calculation | MDPI [mdpi.com]

A Comprehensive Technical Guide to Density Functional Theory (DFT) Calculations of Sulfamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT) in the computational analysis of sulfamic acid (H₃NSO₃). It covers the theoretical groundwork, computational methodologies, and key findings from recent research, offering a valuable resource for professionals in computational chemistry, materials science, and drug development.

Introduction to this compound and the Role of DFT

This compound, a simple yet versatile molecule, exists predominantly in a zwitterionic form (⁺H₃NSO₃⁻) in the solid state.[1][2] Its unique structural and electronic properties make it a subject of significant interest in various fields, including its use as a catalyst, a precursor in synthesis, and its potential role in atmospheric aerosol formation.[3][4][5]

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound at the molecular level.[2] DFT calculations allow for the accurate prediction of geometric structures, vibrational frequencies, electronic properties, and reaction mechanisms, providing insights that complement experimental findings.[6] This guide will delve into the specifics of performing and interpreting DFT calculations on this compound.

Molecular Structure and Tautomerism

A key aspect of this compound's chemistry is its existence as two tautomers: the canonical (neutral) form and the zwitterionic form. While the zwitterionic form is stable in the solid state, DFT calculations are crucial for understanding the structure and relative stability of both forms in the gas phase and in solution.[1]

Computational Protocols for Geometry Optimization

The accurate prediction of molecular geometry is fundamental to all subsequent calculations. A typical computational protocol for the geometry optimization of this compound tautomers involves the following steps:

-

Initial Structure Generation: The starting coordinates for both the canonical and zwitterionic forms of this compound are generated using molecular modeling software.

-

Choice of DFT Functional and Basis Set: A suitable combination of a DFT functional and a basis set is selected. Common choices for this compound include the B3LYP functional with basis sets such as 6-311++G(d,p) or the aug-cc-pVDZ.[4][7] For solid-state calculations, periodic DFT methods with functionals like PBE are employed.[2]

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The logical workflow for these calculations can be visualized as follows:

Tautomeric Forms of this compound

The equilibrium between the canonical and zwitterionic forms of this compound is a central theme in its computational study.

Tabulated Geometric Parameters

The following table summarizes key geometric parameters for the zwitterionic form of this compound, comparing experimental data with values obtained from DFT calculations.

| Parameter | Bond/Angle | Experimental (Neutron Diffraction)[1][8] | DFT Calculation (Gas Phase)[9] |

| Bond Lengths (Å) | S-N | 1.77 | 1.957 |

| S=O | 1.44 | - | |

| N-H | 1.03 | - | |

| Bond Angles (°) | N-S-O | - | 97.6 |

Note: The significant difference in the S-N bond length between the solid state (experimental) and the gas phase (calculated) highlights the influence of intermolecular interactions in the crystal lattice.[9]

Vibrational Analysis

Vibrational spectroscopy, in conjunction with DFT calculations, is a powerful method for identifying and characterizing molecular structures. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra.

Computational Protocol for Vibrational Frequencies

-

Optimized Geometry: The calculation is performed on the previously optimized equilibrium geometry.

-

Frequency Calculation: The second derivatives of the energy with respect to the atomic positions are calculated to determine the vibrational frequencies and their corresponding normal modes.

-

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical method.

Tabulated Vibrational Frequencies

The table below presents a comparison of experimental and scaled theoretical vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Experimental (cm⁻¹) | Scaled Theoretical (cm⁻¹) |

| N-H Stretching | 3379 | 3509 |

| S=O Stretching | ~1250 | - |

| S-N Stretching | ~850 | - |

| NH₃⁺ Rocking | ~1100 | - |

Note: The discrepancy between experimental and theoretical N-H stretching frequencies can often be attributed to hydrogen bonding effects in the solid state, which are not fully captured in gas-phase calculations of a single molecule.[10]

Electronic Properties

DFT calculations provide valuable insights into the electronic structure of this compound, which is crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's electronic stability. For this compound, the calculated electronic band gap is approximately 5.85 eV, which is in excellent agreement with the experimentally determined optical band gap of 5.86 eV. This wide band gap indicates that this compound is a good insulator.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. In this compound, the negative potential is localized around the electronegative oxygen atoms, while the positive potential is found around the hydrogen atoms.[6]

Role in Reaction Mechanisms

This compound is known to act as an efficient catalyst in various organic reactions. DFT calculations can be used to elucidate the reaction mechanisms, identify transition states, and calculate activation energies. For instance, in sulfation reactions, this compound can exist in its zwitterionic form and, in the presence of an organic base, can form a more reactive donor-acceptor complex.[3]

The following diagram illustrates a simplified conceptual pathway for a this compound-catalyzed reaction.

Conclusion

This technical guide has provided a comprehensive overview of the application of DFT calculations to the study of this compound. From determining its preferred tautomeric form to elucidating its electronic properties and catalytic role, DFT has proven to be an indispensable tool for researchers. The methodologies and data presented herein serve as a valuable resource for scientists and professionals seeking to leverage computational chemistry in their research and development endeavors. The strong correlation between theoretical predictions and experimental results underscores the predictive power of DFT in understanding the complex behavior of molecules like this compound.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Clustering of this compound: ESI MS and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfamic_acid [chemeurope.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. periodicos.ufms.br [periodicos.ufms.br]

Ab Initio Studies of Sulfamic Acid Clusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current state of ab initio computational research on sulfamic acid (SA) clusters. This compound is a molecule of significant interest due to its role in atmospheric chemistry, particularly in new particle formation, and its relevance in various industrial and pharmaceutical applications.[1][2][3] Understanding the aggregation and clustering behavior of this compound at a molecular level is crucial for elucidating its mechanism of action in these diverse fields. This guide summarizes key findings on the structure, stability, and formation of this compound clusters, presents quantitative data from recent theoretical studies, and details the computational methodologies employed.

Core Concepts in this compound Clustering

This compound exists in two tautomeric forms: the canonical (neutral) form (H₂NSO₂OH, hereafter SA_c) and the zwitterionic form (⁺H₃NSO₃⁻, hereafter SA_z).[2][4] Ab initio calculations have shown that in the gas phase, the canonical form is slightly more stable than the zwitterionic form.[2] The interplay between these two forms is a critical factor in the structure and stability of this compound clusters.

The formation of this compound clusters is an energetically favorable process in the gas phase, and these clusters are thought to act as nucleation agents for aerosols and cloud particles.[1] Both neutral and deprotonated clusters have been the subject of computational and experimental investigations.

Computational Methodologies

The theoretical investigation of this compound clusters typically involves a multi-step computational approach to identify the most stable geometries and accurately calculate their energetic properties.

Potential Energy Surface Exploration

A crucial first step is the exploration of the potential energy surface to locate various possible isomers for a given cluster size. This is often achieved through:

-

Stochastic Search: Programs like Molclus are used to generate a large number of random initial configurations for the cluster.[4]

-

Low-Level Optimization: These initial structures are then optimized using computationally less expensive methods, such as the semi-empirical PM6-D3H4 level of theory, to reduce the number of candidate structures.[4]

Geometry Optimization and Frequency Calculations

The low-energy isomers identified in the initial search are then subjected to more rigorous geometry optimization and frequency calculations using Density Functional Theory (DFT). A commonly used functional and basis set combination is B3LYP with an augmented correlation-consistent basis set like aug-cc-pVDZ.[1] Dispersion corrections, such as D3(BJ), are often included to accurately describe the non-covalent interactions that govern cluster stability.[4]

High-Level Energy Calculations

To obtain highly accurate energies, single-point energy calculations are often performed on the DFT-optimized geometries using more sophisticated ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)).[4][5]

Caption: A generalized workflow for the computational study of this compound clusters.

Quantitative Data on this compound Clusters

The following tables summarize key quantitative data from recent ab initio studies on this compound and its clusters.

Table 1: Energetic Properties of this compound Monomers and Deprotonated Dimers

| Species | Property | Value | Method | Reference |

| Sulfamate (B1201201) Anion (SM⁻) | Vertical Detachment Energy (VDE) | 4.85 ± 0.05 eV | Experimental | [4][5] |

| Adiabatic Detachment Energy (ADE) | 4.58 ± 0.08 eV | Experimental | [4][5] | |

| Deprotonated Dimer (SM⁻•SA) | Vertical Detachment Energy (VDE) | 6.41 ± 0.05 eV | Experimental | [4][5] |

| Adiabatic Detachment Energy (ADE) | 5.87 ± 0.08 eV | Experimental | [4][5] | |

| Canonical Monomer (SA_c) | Relative Stability | 1.58 kcal/mol more stable than SA_z | CCSD(T)/aug-cc-pVTZ | [2] |

| Canonical Dimer (SM⁻•SA_c) | Relative Stability | 4.71 kcal/mol more stable than SM⁻•SA_z | CCSD(T) | [4][5][6] |

Table 2: Hydrogen Bonding in Deprotonated this compound Dimers

| Dimer Isomer | Hydrogen Bond Types | Key Feature | Reference |

| SM⁻•SA_c | Two N-H•••O and one O-H•••O | Presence of a strong O-H•••O bond | [4][5] |

| SM⁻•SA_z | Three N-H•••O | Lacks the stronger O-H•••O interaction | [4][5] |

Structure and Bonding in this compound Clusters

Ab initio studies have revealed the critical role of hydrogen bonding in the stability of this compound clusters. In deprotonated dimers, two main structural motifs have been identified, corresponding to the sulfamate anion (SM⁻) interacting with either the canonical (SA_c) or the zwitterionic (SA_z) form of this compound.[4][5]

The most stable dimer isomer involves the sulfamate anion binding to the canonical form of this compound (SM⁻•SA_c). This stability is attributed to the formation of two N-H•••O hydrogen bonds and one particularly strong O-H•••O hydrogen bond. In contrast, the dimer formed with the zwitterionic this compound (SM⁻•SA_z) is less stable and is characterized by three N-H•••O hydrogen bonds.[4][5][6] This suggests that the canonical form of this compound is preferentially selected during the initial stages of cluster growth.[4][5][6]

Caption: Formation pathways and hydrogen bonding in deprotonated this compound dimers.

Atmospheric and Pharmaceutical Implications

The insights gained from ab initio studies of this compound clusters are highly relevant to atmospheric science. The demonstrated stability of these clusters supports the hypothesis that this compound can participate in new particle formation, influencing climate and air quality.[1][3][7] Furthermore, understanding the intermolecular interactions of this compound can aid in the design of novel pharmaceutical agents, as sulfamate-containing compounds are used in various therapeutic areas.[2]

Conclusion

Ab initio computational studies have provided a detailed molecular-level understanding of the formation, structure, and stability of this compound clusters. These theoretical investigations, in conjunction with experimental data, have elucidated the crucial role of the canonical and zwitterionic forms of this compound and the nature of the hydrogen bonding interactions that drive cluster formation. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers in atmospheric chemistry, materials science, and drug development, paving the way for further investigations into the complex behavior of this important molecule.

References

- 1. Clustering of this compound: ESI MS and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Deprotonated this compound and its homodimers: Does this compound adopt zwitterion during cluster growth? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ACP - A novel formation mechanism of this compound and its enhancing effect on methanesulfonic acidâmethylamine aerosol particle formation in agriculture-developed and coastal industrial areas [acp.copernicus.org]

Solvation Studies of Sulfamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamic acid (H₃NSO₃), a unique intermediate between sulfuric acid and sulfamide, exists predominantly in its zwitterionic form in the solid state and in polar solvents. Its solvation behavior is of critical importance in a wide array of applications, including as a primary standard in acidimetry, in industrial cleaning processes, and as a precursor in the synthesis of various therapeutic agents.[1][2][3] Understanding the interactions between this compound and different solvents at a molecular level is crucial for optimizing reaction conditions, predicting solubility, and designing novel drug delivery systems.

This technical guide provides a comprehensive overview of the solvation studies of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key workflows and relationships.

Data Presentation: Physicochemical Properties and Solubility

A thorough understanding of the solvation of this compound begins with its fundamental physicochemical properties and solubility in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | H₃NSO₃ | [2] |

| Molar Mass | 97.09 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 205 °C (decomposes) | [4] |

| Density | 2.15 g/cm³ | [1] |

| pKa | 0.995 | [5] |

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 14.7 |

| 10 | 18.56 |

| 20 | 21.32 |

| 30 | 26.09 |

| 40 | 29.49 |

| 50 | 32.82 |

| 60 | 37.10 |

| 70 | 41.91 |

| 80 | 47.08 |

Note: Aqueous solutions of this compound undergo slow hydrolysis to form ammonium (B1175870) bisulfate, a process that is accelerated at elevated temperatures.[1][5]

Table 3: Qualitative and Semi-Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility | Reference(s) |

| Formamide | Soluble | [2] |

| Methanol | Slightly soluble | [2] |

| Ethanol | Insoluble | |

| Acetone | Slightly soluble | [2] |

| Ether | Insoluble | [2] |

| Carbon Disulfide | Insoluble | |

| Liquid Sulfur Dioxide | Insoluble | |

| Dimethylformamide (DMF) | Moderately soluble | |

| Hydrocarbons | Insoluble |

Thermodynamic Aspects of Solvation

Enthalpy of Solvation (ΔH_solv)

The enthalpy of solution, which is a major contributor to the enthalpy of solvation, can be determined experimentally using calorimetry. The process involves measuring the heat absorbed or released when this compound is dissolved in a solvent.

Gibbs Free Energy of Solvation (ΔG_solv)

The Gibbs free energy of solvation is a measure of the spontaneity of the dissolution process. It can be calculated from solubility data and is related to the equilibrium constant of the dissolution process. Computational methods, such as the Self-Consistent Reaction Field (SCRF) theory, can provide estimates of the electrostatic contribution to the free energy of solvation.[6] For instance, computational studies have shown that the zwitterionic form of this compound is significantly favored in polar media, with a calculated stabilization of 10.2 kcal/mol in a dielectric medium of ε = 40.0.[6]

Entropy of Solvation (ΔS_solv)

The entropy of solvation reflects the change in disorder of the system upon dissolution. It is influenced by the ordering of solvent molecules around the solute. While direct experimental values for this compound are scarce, computational studies on related systems suggest that the entropy of solvation can be a significant factor, particularly for charged species where the solvent molecules arrange themselves in a more ordered fashion around the ion.[7]

Experimental Protocols

Accurate determination of solvation properties relies on robust experimental methodologies. The following sections detail key protocols for studying the solvation of this compound.

Determination of Solubility

A common method to determine the solubility of this compound in a given solvent involves preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Protocol for Gravimetric Determination of Solubility:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed for better separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of this compound).

-

Mass Determination: Weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated from the mass of the dissolved this compound and the volume of the solvent.

Spectrophotometric Determination of this compound Concentration

For aqueous solutions, a sensitive and accurate method for determining this compound concentration involves its hydrolysis to ammonium ions, followed by a colorimetric reaction.[8][9]

Protocol for Spectrophotometric Analysis: [8][9]

-

Sample Preparation: Take a 10 mL sample containing 0 to 70 µg of this compound.[8]

-

Acid Hydrolysis: Add 4 mL of 4N HCl and dilute to 40 mL with distilled water. Heat the solution until the volume is reduced to 10 mL to ensure complete hydrolysis of this compound to ammonium ions.[8]

-

Color Development:

-

Cool the solution to room temperature.

-

Add 2 mL of 35% salicylic (B10762653) acid solution.

-

Add 4 mL of 4N sodium hydroxide.

-

Add 1 mL of 0.12% sodium nitroprusside solution.

-

Add 1 mL of 3% sodium hypochlorite (B82951) solution.

-

Mix well and transfer to a 25 mL volumetric flask.

-

Dilute to the mark with distilled water.[8]

-

-

Absorbance Measurement: Measure the absorbance of the resulting indophenol (B113434) dye at 648 nm against a reagent blank.[8]

-

Quantification: Determine the concentration of this compound from a calibration curve prepared using standard solutions.

Calorimetric Determination of Enthalpy of Solution

The enthalpy of solution can be measured using a coffee-cup calorimeter, which operates at constant pressure.

Protocol for Coffee-Cup Calorimetry: [8][10]

-

Calorimeter Setup: Assemble a coffee-cup calorimeter consisting of two nested Styrofoam cups, a magnetic stirrer, and a precise thermometer or temperature probe.

-

Solvent Preparation: Add a known volume of the solvent to the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature (T_initial).

-

Solute Addition: Quickly add a precisely weighed amount of this compound to the solvent.

-

Temperature Monitoring: Immediately begin stirring and record the temperature at regular intervals until a maximum or minimum temperature (T_final) is reached and remains constant.

-

Calculations:

-

Calculate the heat absorbed or released by the solution (q_soln) using the formula: q_soln = m_soln * c_soln * ΔT where m_soln is the mass of the solution, c_soln is the specific heat capacity of the solution (often approximated as that of the pure solvent), and ΔT = T_final - T_initial.

-

The heat of the reaction (q_rxn) is equal in magnitude but opposite in sign to q_soln (q_rxn = -q_soln).

-

The enthalpy of solution (ΔH_soln) per mole is then calculated by dividing q_rxn by the number of moles of this compound dissolved.

-

Spectroscopic and Computational Studies

Spectroscopic and computational techniques provide invaluable insights into the molecular-level interactions governing the solvation of this compound.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the structural changes and intermolecular interactions of this compound in different solvent environments.

-

FTIR Spectroscopy: The vibrational modes of the sulfonyl (SO₃) and amino (NH₃⁺) groups are sensitive to their local environment. Changes in the position and shape of the characteristic absorption bands upon dissolution can provide information about hydrogen bonding interactions between this compound and solvent molecules.[11] The presence of the zwitterionic form in solution can be confirmed by the characteristic vibrational frequencies of the -NH₃⁺ and -SO₃⁻ groups.[12]

-

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying aqueous solutions. The technique can be used to investigate the effect of this compound on the hydrogen-bonding network of water.[13] By analyzing the shifts in the vibrational bands of both the solute and the solvent, the nature and strength of solute-solvent interactions can be elucidated.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental studies by providing a detailed picture of the solvation process at the atomic level.

-

Density Functional Theory (DFT): DFT calculations can be used to determine the geometries, energies, and vibrational frequencies of this compound and its solvated clusters.[14] These calculations have been instrumental in confirming the stability of the zwitterionic form in polar solvents and in estimating the energetic barriers for tautomerization.[6]

-

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of this compound in a solvent box. These simulations can provide information on the structure of the solvation shell, the number of solvent molecules surrounding the solute (coordination number), and the residence time of these solvent molecules.[15][16] Analysis of radial distribution functions from MD simulations can reveal the preferred distances and orientations of solvent molecules with respect to the different functional groups of this compound.

Conclusion

The solvation of this compound is a multifaceted process influenced by the interplay of solute-solvent interactions, temperature, and the inherent properties of the solvent. This technical guide has provided a foundational understanding of the key aspects of this compound solvation, including quantitative solubility data, detailed experimental protocols for its characterization, and an overview of the insights gained from spectroscopic and computational studies. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is essential for leveraging the unique properties of this compound in various scientific and industrial applications. Further research, particularly in obtaining a more complete set of thermodynamic data for solvation in a wider range of organic solvents, will undoubtedly contribute to a more comprehensive understanding of this important molecule's behavior in solution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. ilacadofsci.com [ilacadofsci.com]

- 4. This compound | NH2SO3H | CID 5987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. lib.ysu.am [lib.ysu.am]

- 7. web.utk.edu [web.utk.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmfrc.org [nmfrc.org]

- 10. a.storyblok.com [a.storyblok.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Density functional theory based molecular dynamics study of solution composition effects on the solvation shell of metal ions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Amino-Acid Solvation Structure in Transmembrane Helices from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Kinetics and Mechanisms of Sulfamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamic acid (H₃NSO₃), a versatile and strong inorganic acid, plays a significant role in a variety of chemical transformations, ranging from industrial processes to niche applications in organic synthesis and drug development. Its unique zwitterionic nature in the solid state and its behavior in aqueous solutions govern its reactivity. This technical guide provides a comprehensive overview of the reaction kinetics and mechanisms of several key reactions involving this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying principles of this compound chemistry. The guide summarizes quantitative kinetic data in structured tables, provides detailed experimental protocols for key reactions, and visualizes complex reaction pathways and workflows using Graphviz diagrams.

Introduction

This compound, also known as amidosulfonic acid, is a white, crystalline, non-hygroscopic solid that is moderately soluble in water.[1] It is a strong monoprotic acid with a pKa of approximately 1.0.[2] In the solid state and in solution, it exists predominantly in its zwitterionic form, ⁺H₃NSO₃⁻.[3] This structural feature, along with the presence of both an amino and a sulfonic acid group, imparts a unique reactivity profile to the molecule.

The reactions of this compound are diverse and include hydrolysis, reactions with nitrogen-containing compounds such as nitric and nitrous acids, chlorination, sulfation of alcohols, and thermal decomposition. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing reaction conditions, controlling product formation, and ensuring the safe handling of this reagent. This guide will delve into the core aspects of these reactions, presenting quantitative data and detailed methodologies to facilitate further research and application.

Hydrolysis of this compound

Aqueous solutions of this compound are known to undergo slow hydrolysis to form ammonium (B1175870) bisulfate.[2] This reaction is of interest in various applications, including its use as a source of sulfate (B86663) ions in precipitation reactions from homogeneous solutions.[4]

Reaction: H₃NSO₃ + H₂O → (NH₄)HSO₄

Kinetics of Hydrolysis

The hydrolysis of this compound is a first-order reaction with respect to the this compound concentration.[5] The rate of hydrolysis is significantly influenced by temperature and pH.

Table 1: Kinetic Data for the Hydrolysis of N-Neopentyl Sulfamate (B1201201) (a Model for this compound) [6]

| Parameter | Value |

| Activation Enthalpy (ΔH‡) | 34.2 ± 1.1 kcal/mol |

| Activation Entropy (ΔS‡) | +17 ± 2 cal/mol/K |

| Second-order rate constant (k₂) at 25 °C | 3 × 10⁻⁹ M⁻¹s⁻¹ |

| Estimated first-order rate constant at pH 7, 25 °C | 10⁻¹⁶ s⁻¹ |

Mechanism of Hydrolysis

The acid-catalyzed hydrolysis of this compound is proposed to proceed via an A-2 (bimolecular acid-catalyzed) mechanism.[7] This mechanism involves a pre-equilibrium protonation of the sulfamate ion, followed by a rate-determining nucleophilic attack by a water molecule.

Experimental Protocol for Hydrolysis Kinetics[5][6]

A detailed experimental protocol for studying the hydrolysis kinetics of a sulfamate, which can be adapted for this compound, is as follows:

-

Preparation of Reaction Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Prepare buffer solutions of desired pH (e.g., phosphate, acetate, or formate (B1220265) buffers) or use a strong acid (e.g., perchloric acid) for low pH studies.[7]

-

-

Kinetic Runs:

-

In a series of sealed reaction vessels (e.g., quartz tubes), place a known volume of the buffer or acid solution.

-

Thermostat the vessels to the desired reaction temperature.

-

Initiate the reaction by adding a known volume of the this compound stock solution to each vessel, ensuring rapid mixing.

-

-

Sample Analysis:

-

At predetermined time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction by rapidly cooling the aliquot in an ice bath.

-

Determine the concentration of the sulfate product or the remaining this compound.

-

Gravimetric Analysis for Sulfate: Precipitate the sulfate ions as barium sulfate by adding an excess of barium chloride solution. Filter, dry, and weigh the precipitate.

-

Titrimetric Analysis for this compound: Titrate the unreacted this compound with a standardized solution of sodium nitrite (B80452). The reaction is 1:1, and the endpoint can be detected using an external indicator like starch-iodide paper or by monitoring the disappearance of the nitrite.

-

-

-

Data Analysis:

-

Plot the concentration of this compound (or the product) as a function of time.

-

For a first-order reaction, a plot of ln[this compound] versus time will yield a straight line with a slope of -k_obs, where k_obs is the observed rate constant.

-

The activation parameters can be determined by measuring the rate constants at different temperatures and using the Eyring equation.

-

Reaction with Nitrous Acid

The reaction of this compound with nitrous acid is a rapid and quantitative reaction that produces nitrogen gas and sulfuric acid.[1] This reaction is widely used for the selective removal of nitrous acid and nitrites from various matrices.

Reaction: H₃NSO₃ + HNO₂ → H₂SO₄ + N₂ + H₂O

Kinetics of the Reaction with Nitrous Acid

The kinetics of this reaction have been studied over a wide range of acidities.[8] At lower acidities (pH > 2), the rate-determining step is the attack of the nitrous acidium ion (H₂NO₂⁺) on the sulfamate ion (H₂NSO₃⁻).[9]

Table 2: Kinetic Data for the Reaction of this compound with Nitrous Acid Quantitative data in a tabular format is not readily available in the surveyed literature. The reaction is generally described as being very fast.

Mechanism of the Reaction with Nitrous Acid

The proposed mechanism involves the formation of a nitrosated intermediate which then rapidly decomposes to the final products.

Experimental Protocol for Nitrous Acid Reaction Kinetics[8]

-

Reagent Preparation:

-

Prepare a standard solution of this compound.

-

Prepare a solution of sodium nitrite of known concentration.

-

Prepare buffer solutions to maintain the desired pH.

-

-

Kinetic Measurement:

-

The reaction is typically too fast to be monitored by conventional methods. A stopped-flow spectrophotometer is suitable for this purpose.

-

Mix the solutions of this compound and nitrous acid (generated in situ by acidifying the nitrite solution) in the stopped-flow apparatus.

-

Monitor the disappearance of nitrous acid spectrophotometrically at a wavelength where it has a significant absorbance (around 350-380 nm).

-

-

Data Analysis:

-

The reaction is typically pseudo-first-order with respect to the limiting reactant (usually nitrous acid).

-

The observed rate constant (k_obs) can be obtained from the exponential decay of the nitrous acid absorbance.

-

The second-order rate constant can be determined by plotting k_obs against the concentration of the excess reactant (this compound).

-

Reaction with Nitric Acid

The reaction of this compound with concentrated nitric acid is a complex, multi-stage process that ultimately yields nitrous oxide (N₂O) and sulfuric acid.[10]

Overall Reaction: H₃NSO₃ + HNO₃ → H₂SO₄ + N₂O + H₂O

Kinetics of the Reaction with Nitric Acid

The reaction proceeds in at least three stages. The third and slowest stage, which is the rate-determining step for the overall conversion, is first-order in both this compound and nitrate (B79036) ion, and approximately second-order with respect to the acidity function (H₀).[10]

Table 3: Kinetic Parameters for the Reaction of this compound with Nitric Acid Specific rate constants and activation energies for the individual stages are not well-documented in a consolidated format in the available literature.

Mechanism of the Reaction with Nitric Acid

The proposed mechanism involves an initial fast step, likely the attack of the nitronium ion (NO₂⁺) on this compound, followed by rearrangement and elimination steps.[10]

Experimental Protocol for Nitric Acid Reaction Kinetics[10][11]

-

Reaction Setup:

-

The reaction is carried out in a thermostatted reaction vessel equipped with a stirrer.

-

Prepare solutions of this compound in concentrated nitric acid of varying concentrations.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be followed by monitoring the disappearance of this compound or the formation of sulfate.

-

To measure the concentration of this compound, aliquots of the reaction mixture are withdrawn at intervals and quenched in a cold solution of excess sodium nitrite. The unreacted nitrite is then determined spectrophotometrically.

-

-

Data Analysis:

-

The rate constants for the slow third stage can be determined by fitting the concentration-time data to a first-order rate law with respect to both this compound and nitrate.

-

The dependence of the rate on acidity can be analyzed by plotting the rate constants against the Hammett acidity function (H₀).

-

Chlorination of this compound

This compound reacts with hypochlorous acid (HOCl) or hypochlorite (B82951) salts to form N-chlorothis compound and N,N-dichlorothis compound.[1] These chlorinated derivatives are milder and more stable oxidizing and chlorinating agents than hypochlorous acid itself.

Reactions: H₃NSO₃ + HOCl ⇌ H₂N(Cl)SO₃H + H₂O H₂N(Cl)SO₃H + HOCl ⇌ HN(Cl)₂SO₃H + H₂O

Kinetics of Chlorination

Mechanism of Chlorination

The reaction proceeds through a nucleophilic attack of the nitrogen atom of this compound on the chlorine atom of hypochlorous acid.

References

- 1. ippta.co [ippta.co]

- 2. US3177111A - Hypochlorite this compound process of bleaching cellulosic materials - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ijaem.net [ijaem.net]

- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 6. Thermal Decomposition Behavior of this compound and Its By Products [eureka.patsnap.com]

- 7. princeton.edu [princeton.edu]

- 8. Kinetic study of the reaction between nitrous acid and sulphamic acid - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanism of the sulphamic acid–nitric acid reaction: evidence for consecutive reactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Sulfamic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize sulfamic acid derivatives, a class of compounds with significant applications in medicine and drug development.[1][2] The information presented herein is intended to serve as a practical resource for researchers and scientists involved in the synthesis, analysis, and application of these molecules.

Introduction to this compound Derivatives

This compound derivatives are a diverse group of organic compounds characterized by the presence of a sulfamoyl group (-SO₂NHR) or a sulfamate (B1201201) group (-OSO₂NHR). Many of these compounds, particularly sulfonamides, exhibit a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] Their therapeutic potential often stems from their ability to inhibit specific enzymes, such as carbonic anhydrase.[3] Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.[2]

Core Spectroscopic Techniques

A combination of spectroscopic methods is typically employed for the unambiguous identification and characterization of this compound derivatives.[4][5] These techniques provide complementary information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used.

2.1.1. ¹H NMR Spectroscopy